molecular formula C31H50O5 B084055 methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 13843-95-3

methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B084055
CAS No.: 13843-95-3
M. Wt: 502.7 g/mol
InChI Key: WBQATCAKJVIGKT-ZWNVPWOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a chemical compound derived from entagenic acid It is an ester, which means it contains a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate can be synthesized through the esterification of entagenic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:

Entagenic acid+MethanolEntagenic acid methyl ester+Water\text{Entagenic acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Entagenic acid+Methanol→Entagenic acid methyl ester+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of entagenic acid methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to entagenic acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can react with another alcohol to form a different ester and methanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Transesterification: Another alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: Entagenic acid and methanol.

    Reduction: Corresponding alcohol.

    Transesterification: Different ester and methanol.

Scientific Research Applications

methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antibacterial and wound healing properties.

    Medicine: Research has shown that entagenic acid methyl ester may have therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism by which entagenic acid methyl ester exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to inhibit glycogen synthase kinase 3-beta, a key enzyme in the Wnt signaling pathway, which is involved in wound healing. The ester binds to the active site of the enzyme, preventing its activity and thereby promoting cell proliferation and tissue regeneration.

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: Found in pineapple oil, has a similar ester structure.

    Isopentyl acetate: Found in banana oil, also an ester with a pleasant odor.

Uniqueness

methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is unique due to its specific biological activities and potential therapeutic applications. Unlike other esters that are primarily used for their fragrances, entagenic acid methyl ester has shown promising results in scientific research, particularly in the fields of medicine and biology.

Properties

CAS No.

13843-95-3

Molecular Formula

C31H50O5

Molecular Weight

502.7 g/mol

IUPAC Name

methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C31H50O5/c1-26(2)17-19-18-9-10-21-28(5)13-12-22(32)27(3,4)20(28)11-14-30(21,7)29(18,6)15-16-31(19,25(35)36-8)24(34)23(26)33/h9,19-24,32-34H,10-17H2,1-8H3/t19-,20-,21+,22-,23+,24-,28-,29+,30+,31-/m0/s1

InChI Key

WBQATCAKJVIGKT-ZWNVPWOBSA-N

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C(=O)OC)C)C)(C)C)O)C)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@@H]([C@@H]5O)O)(C)C)C(=O)OC)C)C)(C)C)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C(=O)OC)C)C)(C)C)O)C)C

Origin of Product

United States

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